molecular formula C25H26N2O5S B11631410 ethyl 4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

ethyl 4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

Cat. No.: B11631410
M. Wt: 466.6 g/mol
InChI Key: UTZMXJSESZTXSD-UHFFFAOYSA-N
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Description

Ethyl 4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a complex organic compound that features a benzyl group, a sulfonyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of N-benzyl-N-[(4-methylphenyl)sulfonyl]glycine: This intermediate can be synthesized by reacting benzylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with 4-aminobenzoic acid: The intermediate is then coupled with 4-aminobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Ethyl 4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-({N-(2-chloro-6-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate: This compound has a similar structure but includes a chloro and fluoro substitution on the benzyl group.

    4-Methylphenyl benzoate: This compound shares the benzoate ester and methylphenyl groups but lacks the sulfonyl and glycine moieties.

Uniqueness

Ethyl 4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfonyl and glycine moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

ethyl 4-[[2-[benzyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate

InChI

InChI=1S/C25H26N2O5S/c1-3-32-25(29)21-11-13-22(14-12-21)26-24(28)18-27(17-20-7-5-4-6-8-20)33(30,31)23-15-9-19(2)10-16-23/h4-16H,3,17-18H2,1-2H3,(H,26,28)

InChI Key

UTZMXJSESZTXSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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